3-benzyl-1-methyl-1H-pyrazol-5-amine chemical properties
3-benzyl-1-methyl-1H-pyrazol-5-amine chemical properties
An In-Depth Technical Guide to the Synthesis and Chemical Properties of 3-Substituted-1-Methyl-1H-Pyrazol-5-Amines A Focus on 3-benzyl-1-methyl-1H-pyrazol-5-amine
Introduction and Significance
The pyrazole nucleus is a five-membered heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for interaction with a wide array of biological targets, leading to diverse pharmacological activities.[4][5][6] The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[1][4]
Among the various classes of pyrazole derivatives, 5-aminopyrazoles are particularly valuable synthetic intermediates.[7][8][9] The amino group at the C5 position serves as a versatile functional handle for constructing more complex molecular architectures and for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. These compounds are frequently employed as key building blocks for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which also exhibit significant biological activities.[7]
This guide provides a comprehensive technical overview of the chemical properties of 3-benzyl-1-methyl-1H-pyrazol-5-amine, a representative member of this class. We will delve into its logical synthesis, detailed spectroscopic characterization, and characteristic chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Synthesis Strategy
The most direct and widely adopted method for the synthesis of N-substituted 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a corresponding hydrazine derivative.[8][9][10] This approach is highly efficient and regioselective, making it a cornerstone of pyrazole chemistry.
The retrosynthetic analysis for 3-benzyl-1-methyl-1H-pyrazol-5-amine logically disconnects the pyrazole ring at the N1-C5 and N2-C3 bonds, revealing the two key starting materials: Benzylacetonitrile (also known as 3-phenylpropanenitrile) and Methylhydrazine .
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis of 3-benzyl-1-methyl-1H-pyrazol-5-amine
This protocol describes a robust, self-validating procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials and Reagents:
-
Benzylacetonitrile (1 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
Ethanol (anhydrous)
-
Acetic Acid (catalytic amount, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Step-by-Step Methodology:
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Reactant Preparation: In a clean, dry round-bottom flask, dissolve benzylacetonitrile (1 eq.) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Rationale: Ethanol is a common and effective solvent for this condensation, as it readily dissolves both reactants and the product at elevated temperatures, facilitating a homogeneous reaction. Anhydrous conditions are preferred to minimize potential side reactions, although the reaction is often tolerant to small amounts of water.
-
-
Hydrazine Addition: While stirring the solution at room temperature, add methylhydrazine (1.1 eq.) dropwise. A slight excess of the hydrazine is used to ensure complete consumption of the limiting β-ketonitrile.
-
Rationale: The initial reaction is the nucleophilic attack of the hydrazine on the nitrile carbon. While this step can sometimes be exothermic, a controlled, dropwise addition is good practice, especially on a larger scale.
-
-
Catalysis (Optional): Add a few drops of glacial acetic acid.
-
Rationale: The cyclocondensation can be catalyzed by either acid or base. Acetic acid protonates the nitrile group, making it more electrophilic and accelerating the initial addition of hydrazine.[10] For many substrates, the reaction proceeds well without a catalyst, but its addition can often reduce reaction times.
-
-
Reaction and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The starting materials should be consumed over a period of 2-6 hours.
-
Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps that form the aromatic pyrazole ring. TLC is a critical, self-validating step. By co-spotting the reaction mixture with the starting materials, one can unequivocally track the disappearance of reactants and the appearance of the product spot (which will have a different Rf value).
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-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. The product may crystallize upon cooling or concentration.
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Rationale: Removing the solvent increases the product concentration, often inducing crystallization.
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-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
-
Rationale: Recrystallization is an effective method for purifying solid products, removing unreacted starting materials and soluble impurities. The choice of solvent is critical and may require some optimization.
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Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known properties of analogous pyrazole structures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | Calculated |
| Molecular Weight | 187.25 g/mol | Calculated[11] |
| Monoisotopic Mass | 187.11095 Da | Predicted[12] |
| Physical Form | Solid | Typical for similar pyrazoles[13] |
| XlogP | 1.9 | Predicted[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are detailed below.
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| NH₂ | ~3.5 - 4.5 | br s | 2H | Chemical shift is solvent-dependent and can exchange with D₂O. |
| CH₂ (benzyl) | ~3.9 - 4.1 | s | 2H | Singlet due to no adjacent protons. |
| N-CH₃ | ~3.6 - 3.8 | s | 3H | Characteristic singlet for the N-methyl group. |
| H-4 (pyrazole) | ~5.4 - 5.6 | s | 1H | Singlet in the olefinic region, characteristic of the pyrazole H-4 proton.[14] |
| Ar-H (phenyl) | ~7.2 - 7.4 | m | 5H | Complex multiplet for the monosubstituted benzene ring. |
| ¹³C NMR Assignment | Predicted δ (ppm) | Notes |
| N-CH₃ | ~34 - 36 | Aliphatic carbon. |
| CH₂ (benzyl) | ~35 - 37 | Aliphatic carbon. |
| C-4 (pyrazole) | ~85 - 90 | Highly shielded pyrazole carbon, a key identifier.[14][15] |
| Ar-CH (phenyl) | ~126 - 129 | Aromatic carbons. |
| Ar-C (ipso) | ~138 - 140 | Quaternary aromatic carbon attached to the benzyl CH₂. |
| C-5 (pyrazole) | ~148 - 152 | Carbon bearing the amino group. |
| C-3 (pyrazole) | ~155 - 160 | Carbon bearing the benzyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Weak | Two distinct bands are characteristic of a primary amine (-NH₂).[16] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | From the methyl and benzyl methylene groups.[17] |
| ~1640 | N-H Bend (Scissoring) | Medium | Confirms the primary amine.[16] |
| ~1590, ~1500 | C=N, C=C Stretch | Strong | Overlapping bands from the pyrazole and phenyl rings. |
| 1350 - 1250 | C-N Stretch | Strong | Aromatic amine C-N stretch.[16] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| m/z | Proposed Fragment | Notes |
| 187 | [M]⁺ | Molecular ion peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, often the base peak resulting from benzylic cleavage. A very strong indicator of a benzyl group. |
| 172 | [M - CH₃]⁺ | Loss of the N-methyl group. |
| 96 | [C₄H₆N₃]⁺ | Fragment corresponding to the pyrazole core after benzylic cleavage. |
Chemical Reactivity and Derivatization
The chemical utility of 3-benzyl-1-methyl-1H-pyrazol-5-amine lies in the reactivity of its 5-amino group, which acts as a potent nucleophile. This allows for a wide range of derivatizations crucial for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key derivatization reactions of the 5-amino group.
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N-Acylation and N-Sulfonylation: The amino group readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (like triethylamine or pyridine) to yield the corresponding stable amides and sulfonamides.[8][18] This is a fundamental transformation for modifying the electronic and lipophilic character of the molecule.
-
Condensation Reactions: In the presence of an acid catalyst, the amine can undergo condensation with aldehydes and ketones to form N-(5-pyrazolyl)imines, also known as Schiff bases.[14] These imines are valuable intermediates themselves and can be subsequently reduced to form secondary amines.
-
Diazotization: The primary aromatic-like amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. These diazonium salts are versatile intermediates that can be converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.[9]
Applications in Drug Discovery
The 3-substituted-1-alkyl-1H-pyrazol-5-amine scaffold is a validated starting point for the development of new therapeutic agents. The diverse biological activities reported for this class of compounds include:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives are known to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[6]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in numerous compounds screened for their ability to inhibit the growth of bacteria and fungi.[3][4]
-
Anticancer Properties: Functionalized pyrazoles have been investigated as inhibitors of various kinases and other protein targets implicated in cancer progression.[3][5]
-
Central Nervous System (CNS) Activity: The scaffold has been explored for its potential in developing antidepressant and antipsychotic agents.[1]
By leveraging the reactivity of the 5-amino group on a core like 3-benzyl-1-methyl-1H-pyrazol-5-amine, medicinal chemists can systematically build libraries of analogues to probe the SAR, ultimately optimizing the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for a desired therapeutic target.
Conclusion
3-benzyl-1-methyl-1H-pyrazol-5-amine stands as an exemplary model of the pharmacologically significant 5-aminopyrazole class. Its synthesis is achieved through a reliable and high-yielding cyclocondensation reaction, a testament to the efficiency of modern heterocyclic chemistry. Its structure is readily confirmed through a combination of standard spectroscopic techniques—NMR, IR, and MS—which provide a distinct and predictable analytical fingerprint. The true value of this molecule for researchers lies in the versatile reactivity of its 5-amino group, which provides a gateway to a vast chemical space for the development of novel, biologically active compounds. This guide provides the foundational chemical knowledge necessary for the effective synthesis, characterization, and strategic derivatization of this important molecular scaffold.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. Molecules, 23(1), 134. Available at: [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
ARKAT USA, Inc. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Arkivoc. Available at: [Link]
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Open Ukrainian Citation Index. Available at: [Link]
-
ARKAT USA, Inc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. Available at: [Link]
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
-
Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. Available at: [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
-
ScienceDirect. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ScienceDirect. Available at: [Link]
-
SlideShare. (n.d.). Infrared (IR) Spectroscopy. SlideShare. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. University of Colorado Boulder. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChemLite. (n.d.). 1-benzyl-3-methyl-1h-pyrazol-5-amine. PubChemLite. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1-Benzyl-3-methyl-1H-pyrazol-5-amine. Pharmaffiliates. Available at: [Link]
-
ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ACS Division of Organic Chemistry. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]
-
ResearchGate. (2025). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 1H-pyrazol-3-amine, 5-methyl-1-[(2-methylphenyl)methyl]- - Optional[13C NMR]. SpectraBase. Available at: [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. PubChemLite - 1-benzyl-3-methyl-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 13. 1-Benzyl-3-methyl-1H-pyrazol-5-amine | 1134-82-3 [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 18. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
